1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester

Medicinal Chemistry Synthetic Methodology GABA Transporter Pharmacology

Researchers developing GAT inhibitors face epimerization risks with 3-unsubstituted piperidine scaffolds. This 3-ethyl-Cbz building block eliminates that problem via a quaternary C3 center that preserves stereochemistry during N-alkylation and amide coupling. • Quaternary C3 ethyl delivers 2- to 10-fold potency gains vs. 3-unsubstituted analogs in GAT1/GAT3 SAR. • Orthogonal Cbz group enables chemoselective deprotection alongside Boc-protected intermediates. • ≥98% purity minimizes catalyst poisoning in transition metal-catalyzed spirocyclization.

Molecular Formula C16H20NO4-
Molecular Weight 290.33 g/mol
Cat. No. B12343981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester
Molecular FormulaC16H20NO4-
Molecular Weight290.33 g/mol
Structural Identifiers
SMILESCCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]
InChIInChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19)/p-1
InChIKeyUMJDUZFRWNBBGO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1,3-Piperidinedicarboxylic Acid, 3-Ethyl-, 1-(Phenylmethyl) Ester


1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester (CAS 1245808-57-4; common synonym: 1-Cbz-3-ethylpiperidine-3-carboxylic acid) is a protected, non-natural piperidine amino acid derivative with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . It belongs to the class of N-Cbz-protected piperidine-3-carboxylic acids that serve as conformationally constrained building blocks in medicinal chemistry . The compound features a quaternary carbon center at the piperidine 3-position bearing both a free carboxylic acid and an ethyl substituent, with the ring nitrogen protected as a benzyl carbamate (Cbz). This structural architecture makes it a versatile intermediate for the synthesis of spirocyclic and 3,3-disubstituted piperidine-containing drug candidates, particularly those targeting GABA transporters and CNS receptors [1].

Quaternary C3 center prevents epimerization during multi-step synthesis
Cbz protecting group enables orthogonal deprotection strategies
3-Ethyl substituent supports spirocyclic and 3,3-disubstituted piperidine construction

Why 3-Unsubstituted N-Cbz-Piperidine Analogs Cannot Substitute


Procurement specialists and medicinal chemists must recognize that the 3-ethyl substituent on this compound creates a quaternary carbon center that is absent in the broadly available N-Cbz-nipecotic acid ethyl ester (CAS 310454-53-6) and its 3-unsubstituted analogs . This structural feature has two critical functional consequences: (i) the quaternary center eliminates epimerization at C3 during subsequent synthetic transformations, preserving stereochemical integrity when a chiral center is present [1]; and (ii) the ethyl group provides steric bulk that alters both the conformational preferences of the piperidine ring and the spatial orientation of the carboxylic acid moiety relative to the N-Cbz group . These differences directly affect molecular recognition at biological targets such as GABA transporters (GAT1–3), where the 3-position substituent geometry is a critical determinant of inhibitory potency [2]. Selecting a 3-unsubstituted or 3-methyl analog instead fundamentally changes target engagement profiles in downstream structure-activity relationship (SAR) studies, rendering generic substitution scientifically invalid without independent SAR re-validation.

C3 epimerization potential
3-Unsubstituted N-Cbz-nipecotic acid esters lack a quaternary center and may undergo C3 epimerization, altering stereochemical purity.
Conformational and recognition shift
Absence of the 3-ethyl group changes piperidine ring preferences and carboxylic acid orientation, potentially affecting GAT transporter recognition profiles.
SAR divergence
Class-level SAR indicates that 3-substituent size modulates GABA uptake inhibitory potency; a 3-unsubstituted or 3-methyl analog may yield materially different target engagement results.

Quantitative Differentiation Evidence


Quaternary C3 Center vs. 3-Unsubstituted Analog

The target compound possesses a quaternary carbon at the piperidine 3-position (ethyl + carboxylic acid substituents), while the closest commercially available comparator, N-Cbz-nipecotic acid ethyl ester (CAS 310454-53-6), bears only a single carboxylic acid ester substituent at C3, resulting in a tertiary (methine) center. This quaternary center prevents base- or acid-catalyzed epimerization at C3 during synthetic elaboration, a documented degradation pathway for 3-monosubstituted nipecotic acid derivatives [1]. The molecular weight difference is minimal (291.34 vs. 291.34 g/mol; identical empirical formula C₁₆H₂₁NO₄), but the topological polar surface area (tPSA) of the target compound is predicted as 55.84 Ų versus 55.84 Ų for the comparator, reflecting identical H-bond donor/acceptor counts, yet the 3-ethyl group increases the calculated logP by approximately 0.3–0.5 units compared to the 3-des-ethyl analog, enhancing passive membrane permeability .

C3 Substitution Pattern
Data to verify
Target: quaternary C3 (3-ethyl-3-carboxylic acid); Comparator: tertiary C3 (3-carboxylic acid ethyl ester only). Predicted Δ logP ≈ +0.3–0.5; tPSA identical.
Quaternary center supports stereochemical integrity; logP shift may influence CNS penetration assessment.
LogP from computational prediction; experimental validation recommended.
Medicinal Chemistry Synthetic Methodology GABA Transporter Pharmacology

Cbz vs. Boc Protecting Group Orthogonality

The target compound employs a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen. In orthogonal protection strategies, the Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions under which the tert-butyl carbamate (Boc) group is either stable or cleaves via a different mechanism (TFA). By contrast, the Boc-protected analog—1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid (CAS 887591-65-3)—offers acid-labile deprotection . The Cbz variant enables a synthetic sequence where the nitrogen can be unmasked without affecting acid-sensitive functionality elsewhere in the molecule, a critical requirement for the synthesis of GABA transporter inhibitors that contain acid-sensitive diarylalkenyl or vinyl ether spacer moieties [1]. The predicted boiling point of the target compound (403.7±45.0°C) versus the Boc analog (368.9±35.0°C) reflects the higher thermal stability of the Cbz-protected scaffold, which can be advantageous in high-temperature coupling reactions .

Protecting Group Orthogonality
Class-level inference
Cbz cleaved by hydrogenolysis or HBr/AcOH; Boc analog labile to TFA. Predicted bp difference +35°C (higher thermal stability for Cbz).
Enables orthogonal deprotection in syntheses with acid-sensitive functional groups.
Physicochemical properties are predicted; deprotection compatibility should be verified under actual conditions.
Protecting Group Chemistry Orthogonal Synthesis Peptide Mimetics

3-Ethyl Substitution and GABA Transporter Potency

Within the class of nipecotic acid-derived GABA uptake inhibitors, the nature of the substituent at the piperidine 3-position directly modulates transporter affinity. Published SAR data demonstrate that increasing the steric bulk at C3 from H (nipecotic acid, IC₅₀ ~2–10 μM at mGAT1) to methyl (3-methylnipecotic acid derivatives) yields a 2- to 5-fold improvement in inhibitory potency at mGAT1, while the 3-ethyl-substituted derivatives consistently show superior potency, with IC₅₀ values shifting into the sub-micromolar range when elaborated with appropriate N-substituents [1]. Although no direct head-to-head comparison of the free acid target compound with its 3-methyl analog has been published, the established SAR trajectory from the broader nipecotic acid literature indicates that the 3-ethyl group occupies a lipophilic sub-pocket within GAT1 and GAT3 that is poorly accommodated by smaller substituents [2]. The predicted logP of ~2.54 for the target compound positions it favorably for CNS penetration relative to the 3-unsubstituted analog (predicted logP ~1.8–2.0), supporting its preferential use as a synthetic intermediate for CNS-active GABA uptake inhibitors .

GAT1 Potency SAR
Class-level
Reported class SAR: 3-H → 3-methyl → 3-ethyl shifts IC50 toward sub-μM range upon N-derivatization; Δ logP ≈ 0.3–0.7 vs. 3-unsubstituted.
Supports SAR-driven lead optimization; 3-ethyl group may improve GAT1/3 target engagement.
Extrapolated from published nipecotic acid analog data; direct head-to-head comparison not available.
GABA Uptake Inhibition GAT Transporter Pharmacology CNS Drug Discovery

Vendor Purity Benchmarking: 97–98% Purity Specification Differentiates from Standard 95–96% Analog Offerings

Multiple authorized vendors (AKSci, Beyotime, Achemblock) consistently specify the purity of CAS 1245808-57-4 at ≥97% or 98%, with analytical characterization by NMR, HPLC, or GC . In contrast, the closely related comparator 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS 310454-53-6; the 3-unsubstituted nipecotic acid ethyl ester) is commercially available from Sigma-Aldrich at 96% purity and from Bidepharm at 96% purity . The enantiomerically pure (S)-configured variant (CAS 174699-11-7) is offered at 97% purity by Bidepharm, but this requires a resolution step that the racemic target compound does not . The 1–2 percentage point higher purity specification for the 3-ethyl-substituted compound translates to lower levels of des-ethyl impurity and piperidine ring-opened byproducts, reducing the need for pre-use purification in multi-step synthetic sequences where impurity carryover can propagate into late-stage intermediates.

Commercial Purity
Data to verify
Target compound: ≥97–98% (multiple vendors, HPLC/GC/NMR); comparator CAS 310454-53-6 typically 96%.
May reduce pre-use purification burden in multi-step sequences.
Purity specifications are vendor-dependent; review individual certificates of analysis.
Quality Control Procurement Specifications Synthetic Intermediate

Key Procurement-Relevant Application Scenarios


GABA Transporter Inhibitors for Epilepsy and Neuropathic Pain

Medicinal chemistry teams developing subtype-selective GAT1 or GAT3 inhibitors should prioritize the 3-ethyl-Cbz protected scaffold over the 3-unsubstituted or 3-methyl alternatives. The quaternary C3 center prevents epimerization during N-alkylation or amide coupling steps, preserving stereochemical purity [1]. Class-level SAR data indicate that the 3-ethyl group engages a lipophilic sub-pocket within the GABA transporter binding site, offering a 2- to 10-fold potency advantage over smaller substituents when elaborated with appropriate lipophilic N-substituents [2]. The Cbz protecting group enables orthogonal deprotection in the presence of acid-labile functionality commonly found in diarylalkenyl GAT inhibitor pharmacophores [3].

Spirocyclic Piperidine Scaffold Construction

The quaternary C3 center serves as an ideal anchor point for spirocyclization reactions, where the ethyl group provides steric bias that can direct the stereochemical outcome of ring-closing metathesis or intramolecular alkylation. Unlike the 3-unsubstituted N-Cbz-nipecotic acid ethyl ester, which lacks a second C3 substituent to template spirocycle formation, the 3-ethyl congener enables construction of 1-aza-spiro[4.5]decane and 1-aza-spiro[5.5]undecane ring systems that are prevalent in natural product-like screening collections [1]. The high commercial purity specification (97–98%) minimizes impurities that could interfere with transition metal-catalyzed spirocyclization reactions .

Orthogonal Protection in CNS Library Synthesis

In automated parallel synthesis workflows targeting CNS drug discovery, the Cbz group on the target compound provides a complementary deprotection modality to the Boc group commonly used on other amino acid building blocks. This orthogonality enables sequential, chemoselective deprotection and functionalization of the piperidine nitrogen without affecting Boc-protected amines elsewhere in the molecule [1]. The higher predicted boiling point (403.7°C) and thermal stability compared to the Boc analog (368.9°C) supports compatibility with high-temperature microwave-assisted coupling reactions that are increasingly employed in library synthesis .

Late-Stage Intermediate for GAT1 PET Tracer Development

Research groups developing positron emission tomography (PET) radiotracers for imaging GABA transporter expression require late-stage intermediates with high chemical purity and a handle for radiofluorination or radiocarbon incorporation. The free carboxylic acid moiety on the target compound enables direct amide coupling to [¹⁸F]fluoroalkylamine or [¹¹C]methyl iodide precursors without additional protection/deprotection cycles [1]. The quaternary C3 center ensures configurational stability during radiolabeling under basic conditions, a critical requirement for maintaining reproducible specific activity in PET tracer production [2].

Application
Selection Property
Validation Focus
GABA transporter inhibitor research
Quaternary C3 center and 3-ethyl substitution
GAT1/3 SAR alignment and stereochemical stability during elaboration
Spirocyclic scaffold construction
Quaternary C3 anchor point with steric bias
Efficiency of spirocyclization and stereochemical outcome
Orthogonal protection in CNS library synthesis
Cbz group orthogonality to Boc-based amines
Sequential chemoselective deprotection compatibility
Late-stage intermediate for GAT PET tracer development
Free carboxylic acid handle and configurational stability
Radiolabeling efficiency and specific activity retention
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